Cas no 139975-52-3 (4bH-1-Benzopyrano[5',6':6,7]indeno[1,2-b]indole-3,4b-diol,10-(1,1-dimethyl-2-propenyl)-2,3,5,6,6a,7,12,12b,12c,13,14,14a-dodecahydro-12b,12c-dimethyl-2-(1-methylethenyl)-,(2R,3R,4bS,6aS,12bS,12cR,14aS)- (9CI))

4bH-1-Benzopyrano[5',6':6,7]indeno[1,2-b]indole-3,4b-diol,10-(1,1-dimethyl-2-propenyl)-2,3,5,6,6a,7,12,12b,12c,13,14,14a-dodecahydro-12b,12c-dimethyl-2-(1-methylethenyl)-,(2R,3R,4bS,6aS,12bS,12cR,14aS)- (9CI) structure
139975-52-3 structure
Nome del prodotto:4bH-1-Benzopyrano[5',6':6,7]indeno[1,2-b]indole-3,4b-diol,10-(1,1-dimethyl-2-propenyl)-2,3,5,6,6a,7,12,12b,12c,13,14,14a-dodecahydro-12b,12c-dimethyl-2-(1-methylethenyl)-,(2R,3R,4bS,6aS,12bS,12cR,14aS)- (9CI)
Numero CAS:139975-52-3
MF:C32H41NO3
MW:487.672849416733
CID:220370

4bH-1-Benzopyrano[5',6':6,7]indeno[1,2-b]indole-3,4b-diol,10-(1,1-dimethyl-2-propenyl)-2,3,5,6,6a,7,12,12b,12c,13,14,14a-dodecahydro-12b,12c-dimethyl-2-(1-methylethenyl)-,(2R,3R,4bS,6aS,12bS,12cR,14aS)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 4bH-1-Benzopyrano[5',6':6,7]indeno[1,2-b]indole-3,4b-diol,10-(1,1-dimethyl-2-propenyl)-2,3,5,6,6a,7,12,12b,12c,13,14,14a-dodecahydro-12b,12c-dimethyl-2-(1-methylethenyl)-,(2R,3R,4bS,6aS,12bS,12cR,14aS)- (9CI)
    • 4bH-1-Benzopyrano[5',6':6,7]indeno[1,2-b]indole-3,4b-diol,10-(1,1-dimethyl-2-propenyl)-2,3,5,6,6a,7,12,12b,12c,13,14,14a-dode
    • 4bH-1-Benzopyrano[5',6':6,7]indeno[1,2-b]indole-3,4b-diol,10-(1,1-dimethyl-2-propenyl)-2,3,5,6,6a,7,12,12b,12c,13,14,14a-dodecahydro-12b,12c-dimethyl-2-(1-methylethenyl)-,(2R,3R,4bS,6aS,12bS,12cR,14aS
    • (-)-Sulpinine B
    • 4bH-1-Benzopyrano[5',6':6,7]indeno[1,2-b]indole-3,4b-diol,10-(1,1-dimethyl-2-propenyl)-2,3,5,6,6a,7,12,12b,12c,13,14,14a-dodecahydro-12b,12c-dimethyl-2-(1-methylethenyl)-,[2R-(2a,3a,4bb,6aa,12bb,12ca,14ab)]-
    • Sulpinine B
    • Inchi: 1S/C32H41NO3/c1-8-29(4,5)19-9-10-21-22-15-20-11-14-32(35)23-17-25(34)27(18(2)3)36-26(23)12-13-30(32,6)31(20,7)28(22)33-24(21)16-19/h8-10,16-17,20,25-27,33-35H,1-2,11-15H2,3-7H3
    • Chiave InChI: XPYLFGPDHCCOLE-UHFFFAOYSA-N
    • Sorrisi: CC(C1C(O)C=C2C(CCC3(C2(O)CCC2CC4C5C(=CC(C(C=C)(C)C)=CC=5)NC=4C32C)C)O1)=C

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 36
  • XLogP3: 4.696
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd